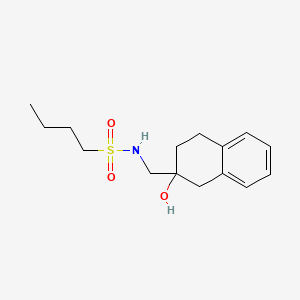
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin can be produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .Molecular Structure Analysis
The molecular structure of tetralin consists of a two-ring system with one aromatic ring and one saturated ring . The IUPAC Standard InChI for tetralin is InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-2,5-6H,3-4,7-8H2 .Chemical Reactions Analysis
Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide .Physical And Chemical Properties Analysis
Tetralin is a colorless liquid with a density of 0.970 g/cm3. It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Drug Research and Development
The compound’s structure suggests potential pharmacological activity. Researchers have investigated its synthetic analogs and heteroannelated derivatives. These derivatives can serve as building blocks for novel drugs. For instance, 4-hydroxy-2-quinolones, a related class of compounds, exhibit interesting pharmaceutical and biological activities. Their synthesis and applications have been a subject of recent research .
Anticancer Agents
Exploring 3-alkylated 2-hydroxy-1,4-naphthoquinones reveals their potential importance in anticancer drug development. These compounds may exhibit cytotoxic effects against cancer cells, making them promising candidates for further investigation .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including those related to our compound, have diverse biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic effects. These findings highlight the potential therapeutic applications of indole-based compounds .
Amide Synthesis
The compound can participate in amide synthesis reactions. For instance, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide can be synthesized using DCC-mediated coupling between carboxylic acids and amines. Such synthetic procedures are valuable for creating new compounds with specific properties .
Safety and Hazards
Wirkmechanismus
The exact mode of action would depend on the specific targets of the compound and how it interacts with them. This could involve binding to a receptor or enzyme, altering its activity, and triggering downstream effects in the cell .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and the subsequent changes in cellular processes. This could include changes in gene expression, protein activity, or cellular signaling pathways .
Finally, environmental factors can influence the compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other substances that could interact with the compound .
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-2-3-10-20(18,19)16-12-15(17)9-8-13-6-4-5-7-14(13)11-15/h4-7,16-17H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRLWQISIIBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1(CCC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2698819.png)
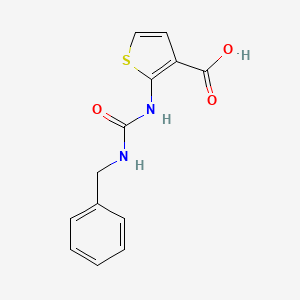

![2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2698826.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)
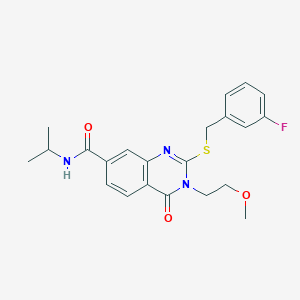
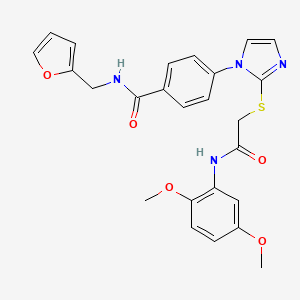
![(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone](/img/structure/B2698833.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2698835.png)
![{3-Amino-4-[(4-bromophenyl)sulfonyl]-5-[(2,6-dimethylphenyl)amino]thien-2-yl}(4-chlorophenyl)methanone](/img/structure/B2698837.png)
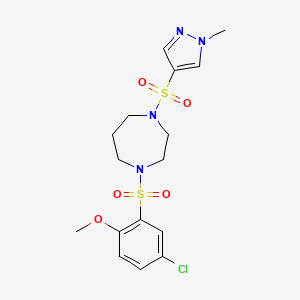
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)